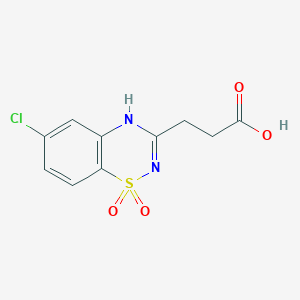
2-(Pyridin-2-ylmethoxy)aniline
Overview
Description
2-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H12N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-(Pyridin-2-ylmethoxy)aniline and its derivatives has been reported in several studies . For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities . Another study reported the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-ylmethoxy)aniline consists of a pyridine ring attached to an aniline group via a methoxy bridge . The molecular weight of this compound is 200.24 g/mol .
Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 .
Physical And Chemical Properties Analysis
2-(Pyridin-2-ylmethoxy)aniline is a liquid at room temperature . It has a molecular weight of 200.24 g/mol . The InChI code for this compound is 1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 .
Scientific Research Applications
Pharmaceuticals and Drug Development
“2-(Pyridin-2-ylmethoxy)aniline” has been used in the development of novel lapatinib derivatives . These derivatives have been designed to inhibit EGFR/HER2, which are receptors identified as diagnostic or prognostic signs in various tumors . The derivatives were developed and screened as EGFR/HER2 dual inhibitors .
Antitumor Drugs
This compound has also been used in the design, synthesis, and evaluation of 2-substituted aniline pyrimidine derivatives . These derivatives have been developed as highly potent dual inhibitors of Mer and c-Met kinases, which are commonly overexpressed in various tumors . One of the standout candidates, Compound 18c, demonstrated robust inhibitory activity against Mer and c-Met kinases .
C–H Amination
“2-(Pyridin-2-ylmethoxy)aniline” has been designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines .
Synthesis of Novel Heterocyclic Compounds
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . These compounds have potential biological activities and can be used in the design of privileged structures in medicinal chemistry .
Safety and Hazards
The safety data sheet for 2-(Pyridin-2-ylmethoxy)aniline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used when handling this compound, and it should not be allowed to enter drains .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition can lead to antitumor effects .
Mode of Action
2-(Pyridin-2-ylmethoxy)aniline acts as a directing group in promoting C–H amination mediated by cupric acetate . This compound can effectively aminate the β-C(sp2)–H bonds of benzamide derivatives . At a concentration of 10 µM, derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .
Biochemical Pathways
The biochemical pathways affected by 2-(Pyridin-2-ylmethoxy)aniline involve the EGFR/HER2 pathways . By inhibiting these receptors, the compound can disrupt the signaling pathways that promote tumor growth and survival .
Pharmacokinetics
The compound’s ability to inhibit egfr and her2 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-(Pyridin-2-ylmethoxy)aniline’s action include the inhibition of EGFR and HER2 . This inhibition can lead to antitumor effects, as these receptors are often overexpressed in various types of cancer .
Action Environment
The action environment of 2-(Pyridin-2-ylmethoxy)aniline is likely to be within the cellular environment, where it interacts with its targets, EGFR and HER2
properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUVSWRIMYYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do derivatives of 2-(pyridin-2-ylmethoxy)aniline interact with rhenium and what influences their binding mode?
A1: In the study by [], two derivatives of 2-(pyridin-2-ylmethoxy)aniline, specifically functionalized with a triazole ring, were investigated for their coordination behavior with rhenium. The research found that the specific derivative, N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline (where R = methyl acetate or 4-nitrophenyl), acted as a bidentate ligand with rhenium(I). This means that only two nitrogen atoms within the molecule, one from the triazole ring and one from the aniline group, directly bind to the rhenium center. This results in the formation of a tricarbonylrhenium(I) complex where the rhenium is additionally coordinated by three carbonyl groups and a chlorine atom [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




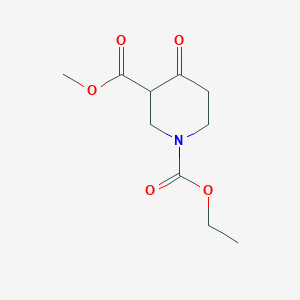

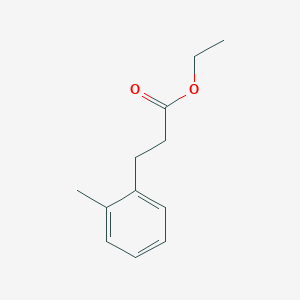

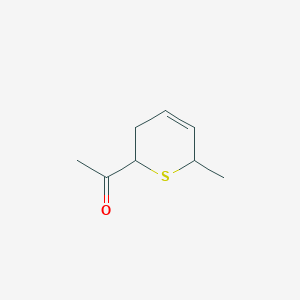
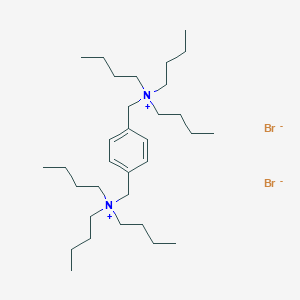


![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
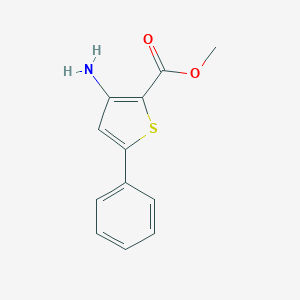
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)

